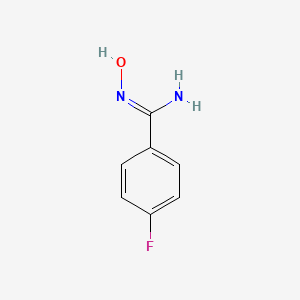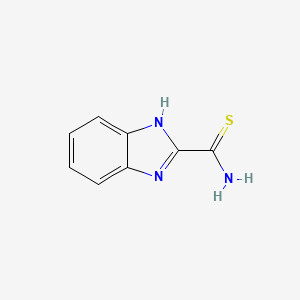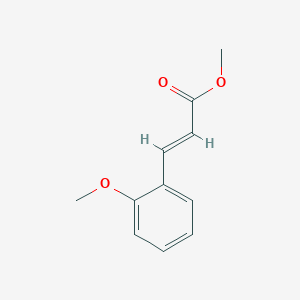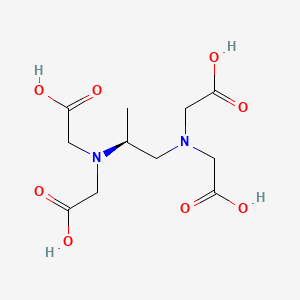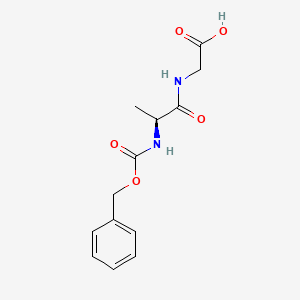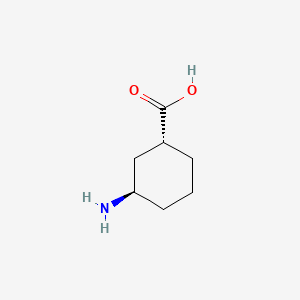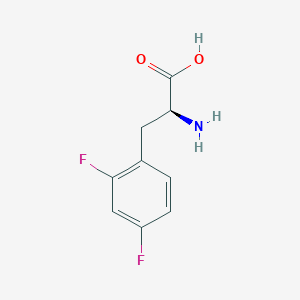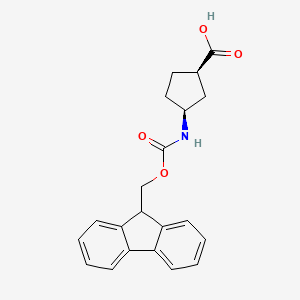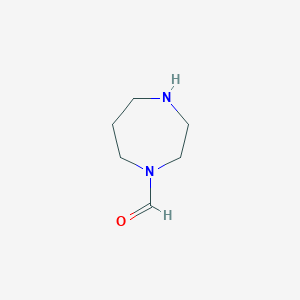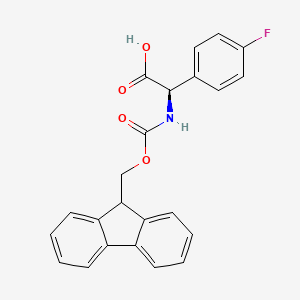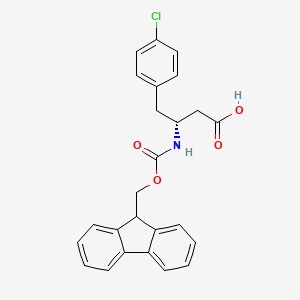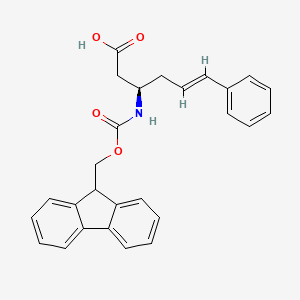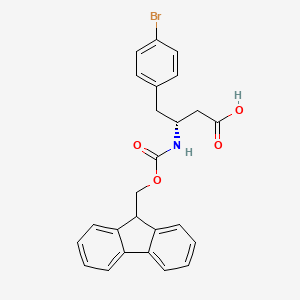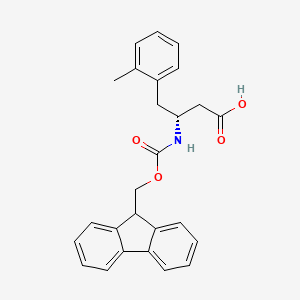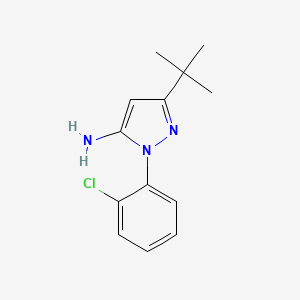
3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine
説明
3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine is a chemical compound with the molecular formula C13H16ClN3 and a molecular weight of 249.74 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine consists of a pyrazole ring substituted with a tert-butyl group at the 3-position and a 2-chlorophenyl group at the 1-position . The presence of nitrogen in the pyrazole ring and the chlorine atom in the phenyl ring could potentially influence the compound’s reactivity and interactions.Physical And Chemical Properties Analysis
3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine is a solid compound . Its molecular weight is 249.74 . The compound’s properties could be influenced by its molecular structure, including the presence of the pyrazole ring and the chlorine atom .科学的研究の応用
Synthesis and Structural Analysis
One of the primary focuses of research on this compound involves its synthesis and structural analysis. Studies have reported on the efficient synthesis methods and the unique structural properties of this compound and its derivatives. For instance, research has shown that tert-butylhydrazine hydrochloride can be used in the preparation of tert-butyl-3-methyl-1H-pyrazol-5-amine, highlighting the compound's utility in pyrazole protection and single-step preparation methodologies (Pollock & Cole, 2014). Further studies have delved into the crystalline structures of specific derivatives, revealing intricate hydrogen-bonding patterns and π-π stacking interactions, which are critical for understanding the compound's molecular interactions and stability (Portilla et al., 2011).
Chemical Reactivity
The chemical reactivity of 3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine derivatives has been another significant area of research. These studies explore how the compound reacts under various conditions, leading to the formation of new compounds with potential biological or industrial applications. For example, research into the reactivity of pyrazolo[5,1-c][1,2,4]triazine derivatives under different agents has led to the synthesis of novel compounds with established structures based on spectral data, showcasing the versatility of this compound in synthesizing biologically active molecules (Mironovich & Shcherbinin, 2014).
Material Science and Catalysis
In material science and catalysis, the compound's derivatives have been explored for their potential use in innovative applications. For instance, pyrazolylborane Lewis pairs derived from this compound have been studied for their ability to fixate small molecules like carbon dioxide, demonstrating the compound's relevance in environmental chemistry and potential applications in CO2 sequestration technologies (Theuergarten et al., 2012).
Safety And Hazards
特性
IUPAC Name |
5-tert-butyl-2-(2-chlorophenyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3/c1-13(2,3)11-8-12(15)17(16-11)10-7-5-4-6-9(10)14/h4-8H,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLRDDKINAAAJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426854 | |
| Record name | 3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine | |
CAS RN |
956397-18-5 | |
| Record name | 3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

